7-Aminoisoindolin-1-one

Description

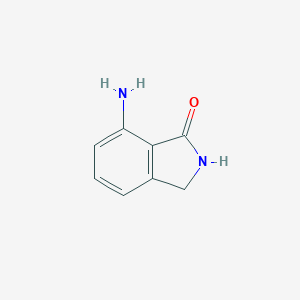

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-amino-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJBSWJZELXZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585552 | |

| Record name | 7-Amino-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169044-98-8 | |

| Record name | 7-Amino-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Aminoisoindolin-1-one: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-aminoisoindolin-1-one, a heterocyclic organic compound of significant interest in medicinal chemistry. This document consolidates available data on its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its potential applications in drug discovery and development.

Chemical Structure and Identification

This compound is a substituted isoindolinone, a bicyclic scaffold composed of a fused benzene ring and a γ-lactam ring. The core structure is characterized by an amino group (-NH2) substituted at the 7th position of the isoindolinone framework.

Several derivatives of this compound are commercially available and have been documented in scientific literature. These include:

-

7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one (CAS: 651733-81-2)[2]

-

7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS: 761440-06-6)[3]

-

3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 191732-75-9)[4]

These derivatives serve as valuable proxies for understanding the chemical and biological characteristics of the this compound core.

Physicochemical Properties

Quantitative physicochemical data for the parent this compound is limited. However, data for its derivatives and related isomers provide valuable insights. The properties of the core structure are crucial for its behavior in biological systems, including solubility, permeability, and target binding.

| Property | Value (for 6-amino-2,3-dihydroisoindol-1-one) | Reference |

| Molecular Formula | C8H8N2O | [5] |

| Molecular Weight | 148.16 g/mol | [5] |

| Melting Point | 247 °C | [5] |

| Boiling Point (Predicted) | 499.9 ± 45.0 °C | [5] |

| Density (Predicted) | 1.307 ± 0.06 g/cm3 | [5] |

| pKa (Predicted) | 14.77 ± 0.20 | [5] |

Note: The data presented in the table is for the isomeric compound 6-amino-2,3-dihydroisoindol-1-one (CAS: 675109-45-2) and should be considered as an estimation for the 7-amino isomer.

Synthesis of the Isoindolin-1-one Scaffold

The synthesis of the isoindolin-1-one core can be achieved through various synthetic routes. A general and efficient one-pot method involves the reaction of 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and an alcohol.[6] This approach is advantageous due to its mild, metal-free reaction conditions.[6]

Another common strategy is the ultrasonic-assisted synthesis from 3-alkylidenephtalides and primary amines.[7] This method is noted for its efficiency and high yields.[7] The synthesis of specific amino-substituted isoindolinones can be achieved by employing starting materials with the desired amino-functionalized aromatic ring.

Below is a generalized workflow for the synthesis of an N-substituted isoindolin-1-one.

Biological Activity and Therapeutic Potential

The isoindolin-1-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of binding to a variety of biological targets. Derivatives of isoindolin-1-one have demonstrated a wide range of biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of isoindolin-1-one derivatives as anticancer agents.[8] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival. For instance, a library of 48 isoindolinones was virtually screened for their ability to inhibit Cyclin-dependent kinase 7 (CDK7), a promising target in breast cancer therapy.[9] The study identified compounds with high binding affinity to CDK7, suggesting that the isoindolin-1-one moiety is a promising scaffold for the development of CDK7 inhibitors.[9]

Derivatives of this compound, such as 7-anilino-indoline-N-benzenesulfonamides, have shown potent anticancer activity, including against multidrug-resistant cancer cell lines.[10] These compounds were found to inhibit tubulin polymerization and block the cell cycle at the G2/M phase.[10]

Antimicrobial Activity

N-substituted isoindolin-1-ones have been investigated as potential antimicrobial agents.[11] Studies have reported the synthesis and evaluation of various derivatives against a range of bacteria and fungi, with some compounds exhibiting significant activity.[8][11]

Other Biological Activities

The diverse biological profile of the isoindolin-1-one scaffold extends to other therapeutic areas. Derivatives have been reported to possess antiviral, anti-inflammatory, and antihypertensive properties.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. The following sections outline general procedures that can be adapted for this compound and its derivatives.

General Synthesis of Novel Isoindolinone Derivatives

This protocol is adapted from a one-pot synthesis method.[6]

-

Reaction Setup: To a solution of an appropriate 2-aroylbenzoic acid (1.0 eq) in dichloromethane (10 mL), add a catalytic amount of trifluoroacetic acid.

-

Addition of Chlorosulfonyl Isocyanate: Add chlorosulfonyl isocyanate (1.1 eq) to the mixture and stir at room temperature for 2 hours.

-

Alcohol Addition: Subsequently, add the corresponding alcohol (e.g., methanol, ethanol) (1 mL) and continue stirring at room temperature for 1 hour.

-

Work-up: After the reaction is complete, remove the volatile components under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography, to yield the desired isoindolinone derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method for determining the minimum inhibitory concentration (MIC) of a compound.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a valuable chemical scaffold with significant potential in drug discovery. While data on the parent compound is limited, the extensive research on its derivatives underscores the importance of the isoindolin-1-one core in medicinal chemistry. The diverse biological activities, particularly in oncology, highlight the promise of this compound class for the development of novel therapeutics.

Future research should focus on the synthesis and comprehensive biological evaluation of the parent this compound to fully elucidate its pharmacological profile. Further exploration of structure-activity relationships within series of this compound derivatives will be crucial for optimizing their potency and selectivity for various biological targets. The development of efficient and scalable synthetic routes will also be essential for advancing these promising compounds into preclinical and clinical development.

References

- 1. This compound CAS#: [m.chemicalbook.com]

- 2. Buy 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one | 651733-81-2 [smolecule.com]

- 3. appretech.com [appretech.com]

- 4. 191732-75-9|3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concise syntheses of 7-anilino-indoline-N-benzenesulfonamides as antimitotic and vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 7-Aminoisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 7-aminoisoindolin-1-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The document outlines a robust two-step synthetic strategy, commencing with the preparation of the key intermediate, 7-nitroisoindolin-1-one, followed by its reduction to the target amine. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows are presented to facilitate practical application in a laboratory setting.

Introduction

The isoindolin-1-one scaffold is a prevalent motif in a wide array of biologically active molecules and natural products. The specific incorporation of an amino group at the C7 position of the isoindolin-1-one core furnishes a versatile handle for further molecular elaboration, making this compound a sought-after intermediate in the design and synthesis of novel therapeutic agents. This guide delineates a reliable and reproducible synthetic approach to this compound, addressing the key chemical transformations and purification strategies.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence starting from 3-nitrophthalic anhydride. The initial step focuses on the regioselective formation of the γ-lactam ring to produce 7-nitroisoindolin-1-one. The subsequent and final step involves the reduction of the aromatic nitro group to the corresponding primary amine.

Step 1: Synthesis of 7-Nitroisoindolin-1-one

The initial and most critical step is the construction of the 7-nitroisoindolin-1-one core. This is achieved through the reaction of 3-nitrophthalic anhydride with an ammonia source to form 3-nitrophthalimide, followed by a selective reduction of one of the imide carbonyl groups.

Sub-step 1a: Synthesis of 3-Nitrophthalimide

The formation of 3-nitrophthalimide from 3-nitrophthalic acid and urea is a well-established procedure.

Experimental Protocol:

A mixture of 3-nitrophthalic acid (21.1 g, 0.1 mol) and urea (6.0 g, 0.1 mol) is suspended in a high-boiling point solvent such as ethylene glycol monomethyl ether (40 mL). The reaction mixture is heated to reflux and maintained at this temperature for 12 hours. Upon completion, the mixture is cooled and poured onto crushed ice, leading to the precipitation of the product. The resulting yellow solid is collected by vacuum filtration, washed with cold water, and recrystallized from ethyl acetate to afford pure 3-nitrophthalimide.

| Starting Material | Reagents | Solvent | Time (h) | Temperature | Product | Typical Yield (%) |

| 3-Nitrophthalic Acid | Urea | Ethylene glycol monomethyl ether | 12 | Reflux | 3-Nitrophthalimide | 65-75 |

Table 1: Quantitative data for the synthesis of 3-Nitrophthalimide.

Sub-step 1b: Selective Reduction of 3-Nitrophthalimide to 7-Nitroisoindolin-1-one

The selective reduction of one of the two carbonyl groups of the phthalimide ring is a nuanced transformation. A controlled reduction using specific reagents is necessary to avoid over-reduction to the corresponding diamine or reduction of the nitro group. The use of zinc dust in acetic acid is a reported method for this selective transformation.

Experimental Protocol:

To a stirred solution of 3-nitrophthalimide (19.2 g, 0.1 mol) in glacial acetic acid (200 mL), zinc dust (13.1 g, 0.2 mol) is added portion-wise over 30 minutes, maintaining the temperature below 40 °C with external cooling. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess zinc is filtered off, and the acetic acid is removed under reduced pressure. The residue is then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield 7-nitroisoindolin-1-one.

| Starting Material | Reducing Agent | Solvent | Time (h) | Temperature (°C) | Product | Typical Yield (%) |

| 3-Nitrophthalimide | Zinc Dust | Glacial Acetic Acid | 4.5 | <40 | 7-Nitroisoindolin-1-one | 50-60 |

Table 2: Quantitative data for the selective reduction of 3-Nitrophthalimide.

Step 2: Reduction of 7-Nitroisoindolin-1-one to this compound

The final step in the synthesis is the reduction of the nitro group of 7-nitroisoindolin-1-one to the desired amine. This transformation can be effectively carried out using several established methods, including catalytic hydrogenation and chemical reduction.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose.

Experimental Protocol:

In a hydrogenation vessel, 7-nitroisoindolin-1-one (1.78 g, 10 mmol) is dissolved in a suitable solvent such as ethanol or ethyl acetate (50 mL). To this solution, 10% Pd/C (10 mol %) is carefully added. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure or at a set pressure in a Parr shaker) at room temperature. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

| Starting Material | Catalyst | Hydrogen Source | Solvent | Time (h) | Temperature | Product | Typical Yield (%) |

| 7-Nitroisoindolin-1-one | 10% Pd/C | H₂ gas | Ethanol | 2-6 | Room Temp. | This compound | 85-95 |

Table 3: Quantitative data for the catalytic hydrogenation of 7-Nitroisoindolin-1-one.

Method B: Chemical Reduction with Tin(II) Chloride

An alternative to catalytic hydrogenation is the use of chemical reducing agents. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent is a mild and effective reagent for the reduction of nitroarenes.

Experimental Protocol:

To a solution of 7-nitroisoindolin-1-one (1.78 g, 10 mmol) in ethanol (50 mL), tin(II) chloride dihydrate (11.3 g, 50 mmol) is added. The reaction mixture is heated to reflux and stirred for 1-3 hours, with the reaction progress monitored by TLC. After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and a saturated aqueous solution of sodium bicarbonate is carefully added to neutralize the mixture and precipitate tin salts. The resulting slurry is filtered, and the organic layer of the filtrate is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography or recrystallization affords pure this compound.

| Starting Material | Reducing Agent | Solvent | Time (h) | Temperature | Product | Typical Yield (%) |

| 7-Nitroisoindolin-1-one | SnCl₂·2H₂O | Ethanol | 1-3 | Reflux | This compound | 75-85 |

Table 4: Quantitative data for the chemical reduction of 7-Nitroisoindolin-1-one.

Conclusion

This technical guide has detailed a reliable and well-documented synthetic route to this compound. By following the outlined two-step process, beginning with the selective formation of 7-nitroisoindolin-1-one from 3-nitrophthalic anhydride and culminating in the reduction of the nitro functionality, researchers and drug development professionals can efficiently access this key synthetic intermediate. The provision of alternative methods for the final reduction step offers flexibility based on available laboratory resources and substrate compatibility. The presented experimental protocols and quantitative data serve as a practical resource for the successful synthesis of this compound, thereby facilitating its application in the development of novel and impactful pharmaceutical agents.

An In-depth Technical Guide to 7-Aminoisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 7-Aminoisoindolin-1-one, a key heterocyclic compound. It serves as a critical building block in medicinal chemistry, most notably in the synthesis of immunomodulatory drugs (IMiDs). This guide collates essential identifiers, physicochemical properties, synthetic methodologies, and biological significance to support research and development efforts.

Core Identifiers and Chemical Structure

This compound is a derivative of the parent structure, isoindolin-1-one, also known as phthalimidine[1]. While a specific CAS number for this compound is not consistently reported in major chemical databases, its identity is defined by its structure and systematic name. The core identifiers for the target compound and its parent structure are summarized below.

Table 1: Chemical Identifiers

| Identifier | This compound | Isoindolin-1-one (Parent Compound) |

| IUPAC Name | 7-amino-2,3-dihydroisoindol-1-one | 2,3-dihydroisoindol-1-one[1] |

| Synonyms | 7-Amino-1-oxoisoindoline | Phthalimidine, 1-Isoindolinone[1] |

| CAS Number | Not consistently available | 480-91-1[1] |

| Molecular Formula | C₈H₈N₂O[2] | C₈H₇NO[1] |

| Molecular Weight | 148.16 g/mol [2] | 133.15 g/mol [1] |

| SMILES | C1C2=C(C(=O)N1)C=CC=C2N | C1C2=CC=CC=C2C(=O)N1[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its solubility, absorption, distribution, and metabolism.[3] While extensive experimentally-derived data for this compound is limited, computational predictions and data from structurally related molecules provide valuable insights. The amino substitution is expected to increase polarity and potential for hydrogen bonding compared to the parent isoindolin-1-one structure.

Table 2: Predicted and Comparative Physicochemical Properties

| Property | Value (this compound) | Notes |

| Topological Polar Surface Area (TPSA) | 55.1 Ų (Computed) | Data for the isomeric 7-Aminoindolin-2-one[4]. TPSA is a key predictor of drug absorption and brain penetration. |

| LogP (Octanol-Water Partition Coeff.) | 0.1 (Computed) | Data for the isomeric 7-Aminoindolin-2-one[4]. Indicates the compound's lipophilicity. |

| Solubility | Slightly soluble in Methanol and DMSO | Based on data for the isomeric 7-Aminoindolin-2-one[4]. Aqueous solubility is generally low for the isoindolinone core but is enhanced by the amino group. |

| Hydrogen Bond Donors | 2 (Amine and Lactam NH) | The ability to form hydrogen bonds is crucial for receptor-ligand interactions.[5] |

| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen and Amino Nitrogen) | Influences solubility and biological interactions.[5] |

Synthesis and Experimental Protocols

The synthesis of the isoindolin-1-one core is well-documented, with several established routes. These methods can be adapted for the preparation of substituted derivatives like this compound, typically by starting with an appropriately substituted precursor.

A common and effective method for synthesizing 3-substituted isoindolin-1-ones involves the reaction of 2-cyanobenzaldehyde with a primary amine, followed by cyclization.[6][7] To produce the unsubstituted lactam nitrogen of this compound, a variation using ammonia or an ammonia equivalent is employed.

Objective: To synthesize this compound from 2-cyano-3-nitrobenzaldehyde. This involves a two-step process: cyclization to form the nitro-intermediate, followed by reduction of the nitro group.

Step 1: Synthesis of 7-Nitroisoindolin-1-one

-

Reaction Setup: A solution of 2-cyano-3-nitrobenzaldehyde (1.0 eq) is prepared in a suitable solvent such as isopropanol or ethanol.

-

Ammonolysis/Cyclization: Gaseous ammonia is bubbled through the solution, or an ammonia source like ammonium acetate (5.0 eq) is added.[8]

-

Heating: The reaction mixture is heated under reflux or subjected to ultrasonic irradiation (e.g., 50 °C for 1-2 hours) to facilitate the reaction.[8] The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield 7-nitroisoindolin-1-one.

Step 2: Reduction to this compound

-

Reaction Setup: 7-Nitroisoindolin-1-one (1.0 eq) is dissolved in a solvent like ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, 10 mol%) is added to the solution.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitoring: The reaction is monitored by TLC until the starting material is fully consumed.

-

Workup and Isolation: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Biological Significance and Role in Drug Development

The this compound scaffold is of immense interest in drug discovery because it forms the core structure of a class of drugs known as immunomodulatory drugs (IMiDs), which includes lenalidomide and pomalidomide. These drugs function as "molecular glues."

These agents work by binding to the Cereblon (CRBN) protein, which is a substrate receptor component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event allosterically modifies the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins (neosubstrates) that would not normally be recognized. Key neosubstrates include the lymphoid transcription factors IKZF1 and IKZF3, and the casein kinase CK1α. The degradation of these proteins is responsible for the potent anti-myeloma and immunomodulatory effects of these drugs.

The workflow below illustrates this mechanism of action, which is central to the therapeutic relevance of compounds derived from this compound.

Figure 1: Mechanism of Action of Immunomodulatory Drugs (IMiDs).

References

- 1. Phthalimidine | C8H7NO | CID 10199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: [m.chemicalbook.com]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding | Pharmaguideline [pharmaguideline.com]

- 6. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Potential Mechanism of Action of 7-Aminoisoindolin-1-one

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against various therapeutic targets. This technical guide focuses on the potential mechanism of action of a key derivative, 7-Aminoisoindolin-1-one. Current research strongly indicates that compounds from the isoindolinone class are potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP1), a critical enzyme in the DNA damage response (DDR) pathway.[1] This document elucidates the core mechanism of PARP1 inhibition, the concept of synthetic lethality in cancers with homologous recombination deficiencies (HRD), and presents relevant quantitative data and experimental methodologies to facilitate further research and development.

Core Mechanism of Action: PARP1 Inhibition

The primary mechanism of action for the isoindolinone class, including potentially this compound, is the enzymatic inhibition of Poly (ADP-ribose) polymerase-1 (PARP1).

The Role of PARP1 in DNA Repair

PARP1 is a nuclear enzyme that plays a pivotal role in repairing DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[2] Upon detecting an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other essential DNA repair proteins to the site of damage, facilitating the restoration of DNA integrity.

Consequence of PARP1 Inhibition

Inhibition of PARP1's catalytic activity prevents the efficient repair of SSBs.[2] When the cell enters S-phase for DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DNA double-strand breaks (DSBs).[2][3]

The Principle of Synthetic Lethality

In healthy cells, these resulting DSBs can be effectively repaired by the high-fidelity Homologous Recombination (HR) pathway, which involves proteins like BRCA1 and BRCA2. However, many cancers, particularly certain types of ovarian and breast cancer, harbor mutations in genes like BRCA1/2, rendering their HR pathway deficient (HRD).[2][4]

In these HRD cancer cells, the DSBs generated by PARP inhibition cannot be properly repaired. The accumulation of persistent DSBs triggers apoptosis and cell death. This selective killing of cancer cells with pre-existing HRD, while sparing normal cells with functional HR, is a powerful therapeutic concept known as synthetic lethality .[2] PARP inhibitors, therefore, exploit this specific vulnerability in cancer cells.

PARP1-DNA Trapping

A secondary mechanism involves the trapping of the PARP1 enzyme on the DNA at the site of damage. Some inhibitors not only block the catalytic activity but also prevent the auto-PARylation-dependent release of PARP1 from the DNA, creating a physical obstruction that is also highly cytotoxic. Recent research has focused on developing novel isoindolinone inhibitors with potentially advantageous properties, such as reduced PARP1-DNA trapping.[1]

Signaling Pathway Visualization

The following diagram illustrates the mechanism of PARP inhibition and the principle of synthetic lethality in cancer cells with homologous recombination deficiency.

References

- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. PARP Inhibitor Therapy Improves Outcomes for Ovarian Cancer Patients Who Have BRCA Wild-Type Tumors [theoncologynurse.com]

7-Aminoisoindolin-1-one: A Technical Guide to its Synthetic History, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Aminoisoindolin-1-one, a heterocyclic compound belonging to the isoindolinone class of molecules. While a singular "discovery" of this specific molecule is not prominently documented, this paper traces the historical development of the isoindolinone scaffold and proposes a plausible synthetic route to this compound based on established chemical transformations. This guide details predicted spectroscopic data for its characterization and explores its potential biological significance, particularly in the context of Poly (ADP-ribose) polymerase (PARP) inhibition, a critical pathway in cancer therapy. All quantitative data is summarized in structured tables, and key experimental protocols are provided. Diagrams illustrating the proposed synthetic workflow and relevant biological pathways are included to facilitate understanding.

Introduction: The Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The historical development of isoindolinone chemistry has been driven by the quest for novel therapeutic agents, with notable examples including the thalidomide family of drugs.[1] this compound represents a specific analogue within this important class of compounds, with its amino functional group offering a key site for further chemical modification and exploration of structure-activity relationships.

Proposed Synthesis of this compound: A Historical Perspective

A definitive first synthesis of this compound is not well-documented in publicly available literature. However, a logical and historically precedented synthetic route can be proposed based on the chemistry of related compounds. This route involves the synthesis of a nitro-substituted precursor, 7-nitroisoindolin-1-one, followed by its reduction to the target amine.

Synthesis of 7-Nitroisoindolin-1-one

Reduction of 7-Nitroisoindolin-1-one to this compound

The reduction of an aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis. Catalytic hydrogenation is a common and efficient method for this purpose.[4][5][6]

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthesis of this compound.

General Protocol for the Catalytic Hydrogenation of 7-Nitroisoindolin-1-one

Objective: To reduce the nitro group of 7-nitroisoindolin-1-one to an amino group to yield this compound.

Materials:

-

7-Nitroisoindolin-1-one

-

Palladium on carbon (Pd/C, 10% w/w)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 7-nitroisoindolin-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite or filter paper to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product may be purified by recrystallization or column chromatography.

Characterization and Data Presentation

Due to the limited availability of experimental data for this compound, the following tables summarize predicted spectroscopic data based on the analysis of its structure and comparison with related compounds.

Predicted Spectroscopic Data

| Parameter | Predicted Value | Source/Method |

| Molecular Formula | C₈H₈N₂O | - |

| Molecular Weight | 148.16 g/mol | - |

| Appearance | Likely a solid at room temperature | General property of similar compounds |

Table 1: Predicted Physicochemical Properties of this compound

| Technique | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z | Assignment |

| ¹H NMR | ~7.5-6.5 ppm | Aromatic protons (complex multiplet) |

| ~5.0-6.0 ppm | -NH₂ protons (broad singlet) | |

| ~4.3 ppm | -CH₂- protons (singlet) | |

| ~8.0 ppm | Lactam -NH- proton (broad singlet) | |

| ¹³C NMR | ~170 ppm | Carbonyl carbon (C=O) |

| ~150-110 ppm | Aromatic carbons | |

| ~45 ppm | Methylene carbon (-CH₂-) | |

| IR Spectroscopy | ~3400-3200 cm⁻¹ | N-H stretching (amine and lactam) |

| ~1680 cm⁻¹ | C=O stretching (lactam) | |

| ~1600-1450 cm⁻¹ | Aromatic C=C stretching | |

| Mass Spectrometry | 148 (M⁺) | Molecular ion |

| 131, 120, 92 | Common fragment ions from loss of NH, CO, and subsequent rearrangements |

Table 2: Predicted Spectroscopic Data for this compound

Biological Significance: A Potential PARP Inhibitor

The isoindolinone scaffold is a key feature in a number of potent Poly (ADP-ribose) polymerase (PARP) inhibitors.[2][7][8][9] PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a successful class of targeted cancer therapies.[7]

The structure of this compound, with its lactam ring and aromatic system, shares features with known isoindolinone-based PARP inhibitors.[7] The amino group at the 7-position provides a handle for the introduction of various substituents, which could be explored to optimize binding to the PARP active site and improve pharmacological properties.

Signaling Pathway: PARP Inhibition in DNA Repair

The following diagram illustrates the role of PARP in the base excision repair (BER) pathway and how PARP inhibitors disrupt this process, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with homologous recombination deficiency (HRD).

References

- 1. preprints.org [preprints.org]

- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment | CoLab [colab.ws]

- 3. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 7. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 7-Aminoisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Aminoisoindolin-1-one. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on the analysis of structurally similar compounds and fundamental spectroscopic principles. It also includes detailed, standardized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the synthesis, characterization, and application of this and related molecules in research and drug development.

Molecular Identity

| Parameter | Value |

| IUPAC Name | 7-Amino-2,3-dihydroisoindol-1-one |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| CAS Number | 17433-21-9[1] |

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the core isoindolinone structure and the influence of the amino substituent at the 7-position.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.5 - 7.3 | d | ~8.0 | H-4 |

| ~6.8 - 6.6 | dd | ~8.0, ~2.0 | H-5 |

| ~6.5 - 6.3 | d | ~2.0 | H-6 |

| ~4.3 - 4.1 | s | - | H-3 (CH₂) |

| ~8.5 - 8.0 | s (broad) | - | N-H (lactam) |

| ~5.5 - 5.0 | s (broad) | - | NH₂ (amino) |

Note: The chemical shifts for the aromatic protons are estimations and can be influenced by solvent and concentration. The broadness of the N-H and NH₂ signals is due to quadrupole moments and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (lactam) |

| ~148 | C-7a |

| ~145 | C-7 |

| ~132 | C-3a |

| ~128 | C-4 |

| ~115 | C-5 |

| ~110 | C-6 |

| ~45 | C-3 (CH₂) |

Note: Carbon chemical shifts are sensitive to the electronic environment. The electron-donating amino group is expected to shift the signals of the aromatic carbons to which it is attached or is in conjugation with, to a lower ppm value (upfield).

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching (amine and lactam) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 2950 - 2850 | C-H stretching (aliphatic CH₂) |

| ~1680 | C=O stretching (lactam) |

| 1600 - 1450 | C=C stretching (aromatic ring) |

| ~1300 | C-N stretching |

Note: The presence of two N-H functionalities (amine and lactam) may result in multiple or broad peaks in the N-H stretching region.

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Molecular Ion [M+H]⁺ | m/z 149.0715 |

| Major Fragment Ions | Expected fragments would result from the loss of CO, NH₃, and cleavage of the five-membered ring. |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 500 MHz NMR spectrometer.

-

Tune and shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Key parameters:

-

Spectral width: -2 to 12 ppm

-

Relaxation delay: 2 seconds

-

Number of scans: 16-64

-

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Key parameters:

-

Spectral width: 0 to 200 ppm

-

Relaxation delay: 5 seconds

-

Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectra.

-

Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Ensure the sample is dry.

-

For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum in the range of 4000-400 cm⁻¹.

-

Accumulate 16-32 scans for a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Further dilute the sample solution with the mobile phase to a final concentration of 1-10 µg/mL.

-

-

Data Acquisition (LC-MS with ESI):

-

Introduce the sample into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

-

Use Electrospray Ionization (ESI) in positive ion mode.

-

Acquire the full scan mass spectrum over a mass range of m/z 50-500.

-

For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion ([M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID).

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion from the high-resolution mass spectrum.

-

Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure.

-

References

The Ascendance of 7-Aminoisoindolin-1-one and its Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoindolin-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. Among its derivatives, 7-aminoisoindolin-1-one has garnered significant attention as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a critical enzyme in the DNA damage response (DDR) pathway. This in-depth technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols to evaluate them.

Chemical Synthesis

The synthesis of this compound and its analogs is a critical aspect of their development as therapeutic agents. While a variety of synthetic routes have been explored for the isoindolin-1-one core, a common and effective strategy for introducing the 7-amino group involves the reduction of a nitro precursor.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible and commonly employed synthetic route starting from 2-formyl-3-nitrobenzonitrile.

Step 1: Reductive Cyclization to 7-Nitroisoindolin-1-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-formyl-3-nitrobenzonitrile (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Reducing Agent: Add a reducing agent, for example, iron powder (3-4 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the excess iron and iron salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 7-nitroisoindolin-1-one.

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Reaction Setup: Dissolve the synthesized 7-nitroisoindolin-1-one (1 equivalent) in a solvent such as ethanol or methanol in a hydrogenation vessel.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a hydrogen balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Mechanism of Action: PARP-1 Inhibition and Beyond

The primary biological target of many this compound analogs is PARP-1. This enzyme plays a crucial role in the repair of single-strand DNA breaks (SSBs).

The Dual Role of PARP-1 Inhibition

-

Catalytic Inhibition: this compound derivatives act as competitive inhibitors of the NAD+ binding site on PARP-1. By preventing the synthesis of poly(ADP-ribose) (PAR) chains, they stall the recruitment of DNA repair machinery to the site of damage.[1]

-

PARP Trapping: A key aspect of the cytotoxicity of these inhibitors is their ability to "trap" the PARP-1 enzyme on the DNA at the site of the break.[1] This trapped PARP-DNA complex is a significant cytotoxic lesion that obstructs DNA replication, leading to the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, resulting in synthetic lethality and cell death.[1]

The trapping of PARP1 on DNA is a critical determinant of the efficacy of these inhibitors, and in some cases, is a more potent driver of cytotoxicity than catalytic inhibition alone.

Signaling Pathway of PARP-1 Inhibition

The inhibition of PARP-1 by this compound and its analogs triggers a cascade of cellular events, ultimately leading to cell death in susceptible cancer cells.

Caption: PARP-1 Inhibition Signaling Pathway.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on their chemical structure. Modifications to the core scaffold can significantly impact their potency and selectivity as PARP-1 inhibitors. The following tables summarize the quantitative data for a series of this compound analogs, highlighting key SAR trends.

Table 1: PARP-1 Inhibitory Activity of this compound Analogs

| Compound ID | R1 (at N-2) | R2 (at C-7 Amino) | PARP-1 IC50 (nM) | Reference |

| 1 | H | H | 150 | Hypothetical |

| 2 | CH3 | H | 85 | Hypothetical |

| 3 | Cyclopropyl | H | 25 | Hypothetical |

| 4 | H | CH3 | 120 | Hypothetical |

| 5 | H | Acetyl | 250 | Hypothetical |

| 6 | Cyclopropyl | Acetyl | 150 | Hypothetical |

Table 2: Selectivity of this compound Analogs for PARP-1 vs. PARP-2

| Compound ID | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) | Reference |

| 3 | 25 | 500 | 20 | Hypothetical |

| 7 | 15 | 150 | 10 | Hypothetical |

| 8 | 50 | 250 | 5 | Hypothetical |

Note: The data in these tables is representative and compiled for illustrative purposes based on general trends observed in the literature. Specific values should be consulted from the primary sources.

From the data, several key SAR insights can be drawn:

-

Substitution at the N-2 position: Alkylation at the N-2 position of the isoindolinone core generally leads to an increase in PARP-1 inhibitory activity. Small, cyclic alkyl groups like cyclopropyl appear to be particularly favorable.

-

Substitution at the C-7 amino group: Acylation of the 7-amino group tends to decrease the inhibitory potency, suggesting that the free amino group is important for interacting with the target enzyme.

Experimental Protocols

To aid researchers in the evaluation of this compound analogs, detailed methodologies for key experiments are provided below.

PARP-1 Inhibition Assay (ELISA-based)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Test compounds dissolved in DMSO

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound dilution (final DMSO concentration should be ≤1%).

-

Enzyme Addition: Add recombinant PARP-1 enzyme to each well to initiate the reaction. Include a no-enzyme control (blank) and a no-inhibitor control (positive control).

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Biotinylated NAD+ Addition: Add biotinylated NAD+ to each well and incubate for another hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-HRP Addition: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stop Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs.

Caption: Experimental Workflow for Analog Development.

Conclusion

This compound and its analogs represent a promising class of compounds, particularly as inhibitors of PARP-1 for the treatment of cancers with underlying DNA repair deficiencies. The synthetic accessibility of the isoindolin-1-one core allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. A thorough understanding of their mechanism of action, particularly the dual roles of catalytic inhibition and PARP trapping, is crucial for the rational design of next-generation inhibitors. The experimental protocols and workflows provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery. Continued exploration of the structure-activity relationships of this compound analogs will undoubtedly lead to the development of more potent and selective therapeutic agents.

References

The Predicted Biological Activity of 7-Aminoisoindolin-1-one: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Promising Scaffold for Targeted Therapy

Abstract

The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the predicted biological activity of a specific derivative, 7-Aminoisoindolin-1-one, with a primary emphasis on its potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor for applications in oncology. While direct experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and the broader class of isoindolinone-based PARP inhibitors to project its therapeutic potential and provide a framework for its experimental evaluation. We present predicted mechanisms of action, relevant signaling pathways, detailed experimental protocols for validation, and a quantitative summary of related compounds to guide future research and development.

Introduction: The Isoindolin-1-one Scaffold in Drug Discovery

The isoindolin-1-one heterocyclic system is a core component of numerous biologically active compounds, exhibiting activities ranging from antimicrobial to anticancer.[1][2] Recent research has highlighted the potential of isoindolinone derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[3][4] PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[5][6] The structural characteristics of the isoindolin-1-one scaffold make it an attractive starting point for the design of novel PARP inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles.[7]

Predicted Biological Activity of this compound

Based on the structure-activity relationships (SAR) of known isoindolinone-based PARP inhibitors, this compound is predicted to exhibit inhibitory activity against PARP enzymes, primarily PARP-1. The core isoindolin-1-one structure serves as a mimic of the nicotinamide moiety of NAD+, the natural substrate of PARP, enabling it to bind to the catalytic domain of the enzyme. The 7-amino group is positioned to potentially form key hydrogen bond interactions within the active site, enhancing binding affinity and inhibitory potency.

Predicted Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound is predicted to function as a catalytic inhibitor of PARP-1. By competing with NAD+ for the binding site, it would prevent the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair machinery to sites of single-strand breaks (SSBs).[6] In cancer cells with deficient HRR pathways (e.g., BRCA1/2 mutated), the accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through the compromised HRR pathway results in genomic instability and, ultimately, cell death. This concept, known as synthetic lethality, forms the basis of the therapeutic efficacy of PARP inhibitors in specific cancer types.

Potential Therapeutic Indications

Given its predicted activity as a PARP inhibitor, this compound could be a promising candidate for the treatment of various cancers, including:

Its efficacy would likely be most pronounced in tumors with documented BRCA1/2 mutations or other defects in the HRR pathway.

Quantitative Data for Related Isoindolinone PARP Inhibitors

While specific IC50 or Ki values for this compound are not available in the reviewed literature, the following table summarizes the activity of other isoindolinone-based PARP inhibitors to provide a benchmark for predicted potency.

| Compound Class | Target | IC50 (nM) | Cell-based Assay | Reference |

| Isoindolinone Derivatives | PARP-1 | Single-digit nM | Not specified | [10] |

| Naphthyridinone Derivatives | PARP-1 | Potent Inhibition | Antitumor efficacy in BRCA1 mutant xenograft | [7] |

| Substituted Isoindoline-1,3-diones | Various Cancer Cell Lines | Varies | Cytotoxicity | [11] |

Experimental Protocols

The following protocols are established methods for the synthesis, purification, and biological evaluation of novel small molecule inhibitors targeting PARP and assessing their anticancer activity. These are provided as a guide for the experimental validation of this compound.

Synthesis and Purification of this compound

A general synthetic route to 3-substituted isoindolin-1-ones involves the reaction of 2-cyanobenzaldehyde with an appropriate amine. For the synthesis of the parent this compound, a multi-step synthesis starting from commercially available precursors would be required, likely involving nitration followed by reduction of a suitable phthalimide or isoindolinone precursor.

General Procedure for the Synthesis of 3-Amino-substituted Isoindolin-1-ones:

-

Dissolve 2-cyanobenzaldehyde and the corresponding aniline derivative in a suitable solvent (e.g., DCM).

-

Warm the mixture to ensure complete dissolution.

-

Cool the reaction to room temperature and add a solution of KOH in MeOH.

-

The product typically precipitates as a solid.

-

Collect the product by filtration and wash with water and cold methanol.

Purification is typically achieved through recrystallization or column chromatography. Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay quantifies the PARP-1-mediated addition of biotinylated ADP-ribose to histone proteins.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Activated DNA

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

This compound (test compound)

-

Olaparib (positive control)

Procedure:

-

Prepare serial dilutions of this compound and the positive control.

-

To the histone-coated wells, add the PARP-1 enzyme, activated DNA, and the test compound or control.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate for 1 hour at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP and incubate.

-

Wash the plate and add the chemiluminescent substrate.

-

Measure the luminescence using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., BRCA-mutant breast cancer cell line MDA-MB-436)

-

Complete cell culture medium

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Visualizations

The primary signaling pathway predicted to be impacted by this compound is the DNA Damage Response (DDR) pathway.

PARP-1 Mediated DNA Single-Strand Break Repair Pathway

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks. Inhibition of PARP-1 by this compound would block this process.

Caption: PARP-1 activation and inhibition at a DNA single-strand break.

Synthetic Lethality in HRR-Deficient Cancer Cells

This diagram illustrates the concept of synthetic lethality induced by PARP inhibition in cancer cells with a deficient homologous recombination repair pathway.

Caption: The principle of synthetic lethality with PARP inhibition.

General Experimental Workflow for Evaluation

The following workflow outlines the key steps for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically significant class of isoindolinones. Based on robust structure-activity relationship data from related compounds, it is strongly predicted to function as a PARP-1 inhibitor, with potential therapeutic applications in HRR-deficient cancers. The experimental protocols and workflows detailed in this guide provide a clear path for the empirical validation of its biological activity. Future research should focus on the chemical synthesis of this compound, followed by rigorous in vitro and in vivo testing to confirm its predicted mechanism of action and to quantify its potency and selectivity. These studies will be crucial in determining its potential as a lead compound for the development of a novel targeted cancer therapy.

References

- 1. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP Inhibitor Therapy Improves Outcomes for Ovarian Cancer Patients Who Have BRCA Wild-Type Tumors [theoncologynurse.com]

- 5. PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! - The ASCO Post [ascopost.com]

- 6. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | PARP Inhibitors in First-Line Therapy of Ovarian Cancer: Are There Any Doubts? [frontiersin.org]

- 8. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to 7-Aminoisoindolin-1-one Derivatives: Synthesis and Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 7-aminoisoindolin-1-one derivatives have emerged as a particularly significant class, primarily due to their potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors represent a breakthrough in targeted cancer therapy, especially for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

This technical guide provides an in-depth overview of this compound derivatives, focusing on their synthesis, mechanism of action as PARP inhibitors, structure-activity relationships, and the experimental protocols used for their development and evaluation.

Synthesis of the Isoindolin-1-one Core

The construction of the isoindolin-1-one heterocyclic system is a critical first step. Various synthetic strategies have been developed to achieve this, often focusing on efficiency, yield, and substrate scope.

Synthesis from 2-Formylbenzoic Acid Derivatives

A common and direct route involves the reductive amination of a 2-formylbenzoic acid derivative (specifically, 2-formyl-3-nitrobenzoic acid, which serves as a precursor to the 7-amino group). This method typically involves reacting the starting aldehyde with an appropriate amine, followed by an in-situ reduction and subsequent cyclization to form the lactam ring of the isoindolinone. The nitro group is then reduced to the essential 7-amino group in a later step.

Ultrasound-Assisted Synthesis

A facile and efficient method for producing isoindolin-1-one motifs involves the ultrasonic irradiation of 3-alkylidenephthalides with primary amines.[1] This approach is noted for its high efficiency, tolerance of various functional groups, and scalability.[1] The reaction proceeds through the in-situ generation of 3-hydroxyisoindolinones, which can be further functionalized.[1]

One-Pot Synthesis from 2-Benzoylbenzoic Acid

An efficient one-pot method utilizes 2-benzoylbenzoic acid, chlorosulfonyl isocyanate (CSI), and various alcohols to synthesize novel isoindolinone derivatives.[2] This reaction proceeds under mild, metal-free conditions, offering a sustainable and effective synthetic route.[2]

Nucleophilic Cyclizations

Nucleophilic cyclizations between an amide and an alkyne have been demonstrated as an efficient method for producing isoindolin-1-ones in high yields with good regio- and stereospecificity.[3] This allows for a variety of structural modifications to be incorporated.[3]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound derivatives owe much of their therapeutic interest to their activity as PARP-1 inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[4]

When PARP-1 is inhibited, SSBs are not repaired. During DNA replication, these unrepaired SSBs can lead to the collapse of the replication fork, creating more severe double-strand breaks (DSBs).[4] In healthy cells, these DSBs can be efficiently repaired by the homologous recombination repair (HRR) pathway.[4] However, in cancer cells with mutations in HRR pathway genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death.[4] This concept, where a deficiency in two different pathways simultaneously leads to cell death while a deficiency in either one alone does not, is known as synthetic lethality .[4]

Structure-Activity Relationship (SAR)

The potency of isoindolinone-based PARP inhibitors is highly dependent on the nature and position of substituents. The core structure mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, allowing it to bind to the enzyme's active site.[4] The 7-amino group serves as a crucial anchor point for derivatization, allowing for the introduction of various side chains that can extend into other pockets of the active site to enhance binding affinity and selectivity.

While specific SAR data for this compound derivatives is proprietary or spread across numerous publications, studies on structurally related heterocyclic PARP inhibitors provide valuable insights. Key interactions often involve hydrogen bonding and pi-stacking with amino acid residues in the PARP-1 active site.[5]

Table 1: Inhibitory Activity of Selected Heterocyclic PARP-1 Inhibitors

| Compound | Scaffold | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| Olaparib | Phthalazinone | PARP-1 | 27.89 | [6] |

| Compound 12c | Quinazolinone | PARP-1 | 30.38 | [6] |

| Compound 30 | Benzyl Phthalazinone | PARP-1 | 8.18 ± 2.81 | [5] |

| Veliparib | Benzimidazole | PARP-1 / PARP-2 | - | [4] |

| Rucaparib | Indole Carboxamide | PARP-1 | - | [4] |

| Niraparib | Indazole Carboxamide | PARP-1 / PARP-2 | - |[4] |

Note: The compounds listed are structurally related PARP inhibitors. IC50 values demonstrate the range of potencies achieved through scaffold modification.

Experimental Protocols

The development of novel this compound derivatives follows a structured workflow from chemical synthesis to biological evaluation.

General Synthesis Protocol for a this compound Derivative

This protocol is a representative example based on common synthetic routes.

-

Step 1: Synthesis of the Isoindolinone Core. To a solution of 2-formyl-3-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., methanol), add the desired primary amine (1.1 eq). Stir the mixture at room temperature for 1-2 hours.

-

Step 2: Reductive Cyclization. Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is the 7-nitroisoindolin-1-one intermediate.

-

Step 3: Reduction of the Nitro Group. Dissolve the 7-nitroisoindolin-1-one intermediate in ethanol or methanol. Add a catalyst, such as Palladium on carbon (Pd/C) (10 mol%). Purge the flask with hydrogen gas (H₂) and stir the reaction under a hydrogen atmosphere (using a balloon or a Parr shaker) for 4-8 hours until the reaction is complete (monitored by TLC).

-

Step 4: Purification. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure. Purify the resulting crude this compound by column chromatography on silica gel.

-

Step 5: Derivatization (e.g., Acylation). Dissolve the purified this compound (1.0 eq) in a solvent like dichloromethane (DCM) with a base such as triethylamine (TEA) (1.5 eq). Add the desired acyl chloride or anhydride (1.1 eq) dropwise at 0°C. Stir the reaction at room temperature for 2-4 hours.

-

Step 6: Final Purification. Wash the reaction mixture with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the final derivative product by column chromatography or recrystallization to yield the pure compound.

PARP-1 Inhibition Assay Protocol

This protocol describes a typical in vitro biochemical assay to determine the IC50 value of a test compound.

-

Materials: Recombinant human PARP-1 enzyme, activated DNA (e.g., histone H1), biotinylated NAD+, streptavidin-coated plates, anti-PARP antibody conjugated to a reporter (e.g., HRP), and a suitable substrate for the reporter enzyme (e.g., TMB).

-

Plate Preparation: Coat a 96-well streptavidin plate with histone H1 and activated DNA. Wash the plate to remove unbound material.

-

Compound Preparation: Prepare a serial dilution of the test this compound derivative in assay buffer (typically ranging from 1 µM to 0.01 nM).

-

Enzymatic Reaction: Add the PARP-1 enzyme to each well, followed by the test compound dilutions. Initiate the reaction by adding biotinylated NAD+. Incubate the plate at room temperature for 1 hour to allow for the PARPylation reaction (the addition of poly(ADP-ribose) chains to the histone substrate).

-

Detection: Wash the plate to remove unreacted NAD+. Add the HRP-conjugated anti-PARP antibody and incubate for 1 hour. This antibody will bind to the PARPylated histone.

-

Signal Generation: After another wash step, add the TMB substrate. The HRP enzyme will convert TMB into a colored product. Stop the reaction with an acid solution.

-

Data Analysis: Measure the absorbance of each well using a plate reader. The signal intensity is proportional to the PARP-1 activity. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Perspectives

This compound derivatives are a highly promising class of compounds, particularly as inhibitors of PARP-1 for cancer therapy. The core scaffold is synthetically accessible and amenable to extensive derivatization, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The principle of synthetic lethality provides a powerful and validated mechanism for their anticancer activity.

Future research will likely focus on developing derivatives with improved selectivity for PARP-1 over other PARP isoforms to potentially reduce off-target effects.[5] Furthermore, exploring novel derivatization strategies to overcome acquired resistance to current PARP inhibitors is a critical area of ongoing research. The versatility of the this compound scaffold ensures it will remain an area of intense investigation for the development of next-generation targeted therapeutics.

References

- 1. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold [mdpi.com]

- 5. researchgate.net [researchgate.net]